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Compound of Interest

Compound Name: 4-Methoxy-alpha-toluenethiol

Cat. No.: B016433 Get Quote

Abstract: This document provides a comprehensive technical guide for researchers, chemists,

and drug development professionals on the application of 4-Methoxy-alpha-toluenethiol in
modern organic synthesis. The primary focus is on its role as the source for the 4-

methoxybenzyl (Mob) protecting group for cysteine and selenocysteine residues in solid-phase

peptide synthesis (SPPS). We will explore the underlying chemical principles, provide detailed,

field-proven protocols for its application and removal, and illustrate its strategic use in the

regioselective formation of multiple disulfide bonds in complex peptides.

Introduction: The Strategic Importance of the 4-
Methoxybenzyl Thiol Protecting Group
4-Methoxy-alpha-toluenethiol, also known as p-methoxybenzyl mercaptan, is a pivotal

reagent in synthetic chemistry, most notably as the precursor to the 4-methoxybenzyl (Mob)

group, a semi-labile protecting group for the sulfhydryl moiety of cysteine (Cys). In the intricate

world of peptide synthesis, where numerous reactive functional groups must be orchestrated,

the selective protection and deprotection of cysteine's thiol is paramount for achieving the

desired primary structure and facilitating correct disulfide bond formation, which dictates the

final tertiary structure and biological activity of the peptide.

The Mob group offers a distinct advantage due to its tuned acid lability. It is more stable than

highly acid-labile groups like trityl (Trt) but can be cleaved under conditions that leave more

robust groups, such as acetamidomethyl (Acm), intact. This positions the Mob group as a

critical component in orthogonal protection strategies, enabling the stepwise and regioselective
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formation of multiple disulfide bonds in complex biomolecules like conotoxins and insulin

analogues.[1]

Chemical and Physical Properties
The properties of 4-Methoxy-alpha-toluenethiol are summarized below.

Property Value Reference(s)

Synonyms

p-Methoxybenzyl mercaptan,

(4-

Methoxyphenyl)methanethiol,

Mob-SH

[2]

CAS Number
141892-41-3 (for Fmoc-

Cys(Mob)-OH)
[2]

Molecular Formula C₈H₁₀OS -

Molecular Weight 154.23 g/mol -

Appearance
White powder (for Fmoc-

Cys(Mob)-OH)
[2]

Cleavage Condition Strong Acid (e.g., TFA, HF) [3]

The Chemistry of Mob Protection and Deprotection
Mechanism of Acid-Labile Cleavage
The utility of the Mob group stems from its precisely calibrated stability towards acid. The

cleavage is an SN1-type reaction initiated by protonation of the sulfur atom, followed by the

departure of the thiol as the leaving group. The key to its lability is the formation of the 4-

methoxybenzyl carbocation. The para-methoxy group is a powerful electron-donating group,

which stabilizes the resulting carbocation through resonance. This delocalization of positive

charge significantly lowers the activation energy for cleavage compared to an unsubstituted

benzyl group, allowing for its removal with strong acids like trifluoroacetic acid (TFA).
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Mechanism of Acid-Catalyzed Mob Group Cleavage

R-S-CH₂-Ph-OCH₃

(Mob-Protected Thiol)

R-S⁺(H)-CH₂-Ph-OCH₃

+ H⁺

R-SH
(Free Thiol)

Slow Step
(Leaving Group Departure)

⁺CH₂-Ph-OCH₃

(Resonance-Stabilized
4-Methoxybenzyl Cation)

Scavenger-CH₂-Ph-OCH₃

(Trapped Cation)

Scavenger
(e.g., TIS, Thioanisole)

Trapping

Click to download full resolution via product page

Caption: Acid-catalyzed cleavage of the S-Mob bond.

The generated carbocation is highly electrophilic and can cause side reactions, such as the

alkylation of sensitive residues like tryptophan and methionine. Therefore, cleavage cocktails

must include scavengers (e.g., triisopropylsilane (TIS), thioanisole, or water) to trap this

reactive intermediate.

Application Note 1: Synthesis of Fmoc-L-Cys(4-
methoxybenzyl)-OH
The protected amino acid derivative is the fundamental building block for incorporating Mob-

protected cysteine into a peptide sequence during Fmoc-based SPPS. The following is a

representative protocol for its synthesis via S-alkylation.
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Protocol: S-Alkylation of L-Cysteine and Fmoc
Protection
This two-part protocol first protects the thiol group and then attaches the N-terminal Fmoc

group.

Part A: Synthesis of S-(4-Methoxybenzyl)-L-cysteine

Dissolution: Dissolve L-cysteine hydrochloride (1 equiv.) in deoxygenated 2 M NaOH in a

round-bottom flask, ensuring the solution is cooled in an ice bath.

Alkylation: While stirring vigorously under an inert atmosphere (N₂ or Ar), add 4-

methoxybenzyl chloride (1.05 equiv.) dropwise. The reaction mixture will turn milky.

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor

the reaction by TLC until the starting material is consumed.

Acidification & Isolation: Cool the flask in an ice bath and carefully adjust the pH to ~5.5 with

glacial acetic acid. A white precipitate of S-(4-methoxybenzyl)-L-cysteine will form.

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, followed

by ethanol, and then diethyl ether. Dry the product under vacuum.

Part B: Synthesis of Fmoc-S-(4-methoxybenzyl)-L-cysteine

Dissolution: Suspend the S-(4-methoxybenzyl)-L-cysteine (1 equiv.) from Part A in a 10%

aqueous sodium carbonate solution.

Fmocylation: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.0

equiv.) in acetone dropwise to the stirring suspension.

Reaction: Allow the reaction to proceed at room temperature for 24 hours. The mixture

should become clear as the reaction progresses.

Workup: Remove the acetone under reduced pressure. Wash the remaining aqueous

solution with diethyl ether to remove unreacted Fmoc-OSu.
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Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M

HCl. Extract the product into ethyl acetate (3x volumes).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product,

Fmoc-L-Cys(Mob)-OH, typically as a white powder.[2]

Application Note 2: Deprotection of the Mob Group
The removal of the Mob group is typically performed concurrently with the final cleavage of the

peptide from the resin support. The choice of cleavage cocktail is critical and depends on the

other amino acid residues present in the sequence.

Protocol: On-Resin Cleavage and Deprotection
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with

dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.

Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail immediately

before use. See the table below for common options. Handle TFA and thiol scavengers in a

fume hood.

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approx.

10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The

resin may turn yellow or red, which is normal.

Peptide Precipitation: Filter the cleavage solution away from the resin beads into a chilled

centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate of the

crude peptide should form.

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the

ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and

cleaved protecting groups.

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The

crude peptide can then be purified by HPLC.
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Table of Common Cleavage Cocktails for Mob
Deprotection

Cocktail Name Composition (v/v/v)
Target Residues &
Conditions

Reference(s)

TFA/TES/Thioanisole
TFA (96%) / TES (2%)

/ Thioanisole (2%)

Highly effective for

Sec(Mob)

deprotection. Incubate

at 40°C for 4 hours for

complete removal.

[3]

Reagent K

TFA (82.5%) / Water

(5%) / Phenol (5%) /

Thioanisole (5%) /

EDT (2.5%)

A "universal" cocktail

for peptides with

multiple sensitive

residues like

Arg(Pmc), Trp, Met,

and Cys.

-

TFA/TIS/Water
TFA (95%) / TIS

(2.5%) / Water (2.5%)

A common, less

odorous cocktail

suitable for many

sequences. May be

less effective for

multiple Arg residues.

-

TFA/Thioanisole/DTN

P

TFA (97.5%) /

Thioanisole (2.5%) +

DTNP

A specialized cocktail

where DTNP activates

the cleavage,

particularly for

Cys(Mob). Not

required for Sec(Mob).

-

TFA: Trifluoroacetic acid; TES: Triethylsilane; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol;

DTNP: 2,2'-Dithiobis(5-nitropyridine).

Application Note 3: Orthogonal Strategy for
Regioselective Disulfide Bond Formation
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The true power of the Mob group is realized in the synthesis of peptides with multiple disulfide

bonds. By using a combination of protecting groups with different chemical labilities, each

disulfide bond can be formed in a specific, controlled sequence. A classic orthogonal set is Trt,

Mob, and Acm.

Orthogonal Synthesis Workflow (Trt / Mob / Acm)

Peptide on Resin
Cys(Trt)...Cys(Trt)

Cys(Mob)...Cys(Mob)
Cys(Acm)...Cys(Acm)

1. Selective Trt Deprotection
(Mild Acid: 1-2% TFA in DCM)

2. First Disulfide Formation
(On-Resin Oxidation, e.g., I₂)

3. Cleavage & Mob Deprotection
(Strong Acid: TFA/TIS/H₂O)

4. Second Disulfide Formation
(Solution Oxidation, e.g., Air, DMSO)

5. Acm Deprotection & Final Oxidation
(Iodine in aq. Acetic Acid)

Final Peptide with 3
Regioselective Disulfide Bonds
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Caption: Regioselective disulfide bond formation workflow.

Protocol Outline for Trt/Mob/Acm Orthogonal Strategy
Synthesis: Synthesize the full peptide sequence on a solid support using Fmoc-Cys(Trt)-OH,

Fmoc-Cys(Mob)-OH, and Fmoc-Cys(Acm)-OH at the desired positions.

First Disulfide Bond (Trt/Trt):

While the peptide is still on the resin, selectively cleave the highly acid-labile Trt groups

using a dilute solution of TFA (e.g., 1-2% TFA in DCM with TIS scavenger).[4]

Wash the resin thoroughly to remove the cleaved Trt groups.

Perform an on-resin oxidation (e.g., using iodine or other mild oxidants) to form the first

disulfide bond between the newly freed thiols.

Second Disulfide Bond (Mob/Mob):

Cleave the peptide from the resin and simultaneously remove the Mob protecting groups

using a strong TFA cocktail (e.g., TFA/TIS/H₂O) as described in Application Note 2. The

first disulfide bond and the Acm groups remain intact.

Purify the singly-bridged, Acm-protected peptide intermediate by HPLC.

Perform a second oxidation in solution (e.g., air oxidation via pH adjustment, or using

DMSO) to form the second disulfide bond.

Third Disulfide Bond (Acm/Acm):

Purify the doubly-bridged peptide intermediate.

Cleave the Acm groups and concurrently form the final disulfide bond by treating the

peptide with iodine in an aqueous organic solvent (e.g., aqueous acetic acid or methanol).

[4]
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Quench the excess iodine and purify the final, correctly folded peptide by HPLC.

This strategic approach ensures that only the desired cysteine pairs are oxidized at each step,

preventing the formation of scrambled disulfide isomers and dramatically increasing the yield of

the biologically active product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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